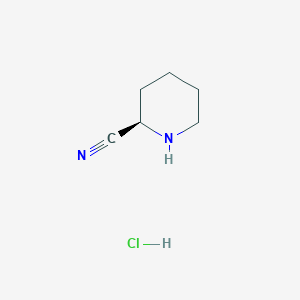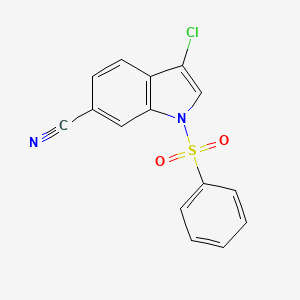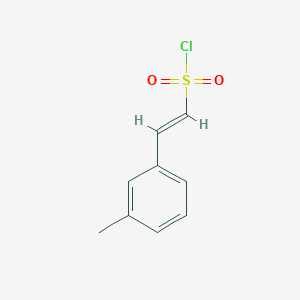![molecular formula C28H19NO4 B13651014 4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)
4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple formyl groups and a biphenyl backbone, making it a valuable molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation reaction of biphenyl derivatives with formyl-substituted aniline compounds. The reaction is usually carried out under nitrogen protection to prevent oxidation, and strong polar aprotic solvents are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive formyl groups. These groups can form covalent bonds with other molecules, making the compound useful in cross-linking and polymerization processes. The biphenyl backbone provides structural stability and rigidity, enhancing the compound’s performance in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’‘-Bis[bis(4-formylphenyl)amino]-1,1’:4’,1’‘-terphenyl-2’,5’-dicarbaldehyde
- 1,6-bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene
- 4,7-Bis{4-[N,N-bis(4-formylphenyl)amino]phenyl}-2,1,3-benzothiadiazole
Uniqueness
4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde is unique due to its specific arrangement of formyl groups and biphenyl structure, which provides distinct reactivity and stability compared to similar compounds. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a versatile and valuable compound in scientific research.
Propriétés
Formule moléculaire |
C28H19NO4 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
5-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H19NO4/c30-16-20-1-7-26(8-2-20)29(27-9-3-21(17-31)4-10-27)28-11-5-24(6-12-28)25-14-22(18-32)13-23(15-25)19-33/h1-19H |
Clé InChI |
JOTLPBQCCJQSDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


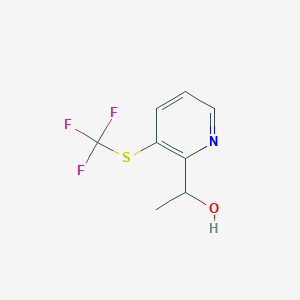
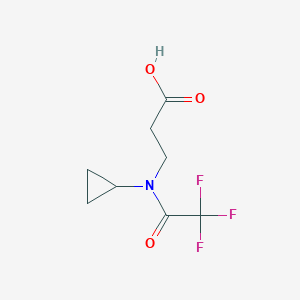
![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)
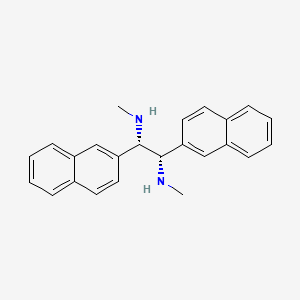
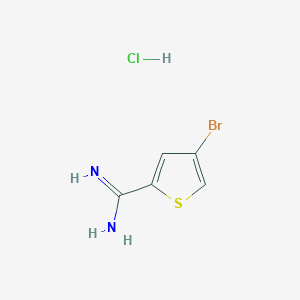
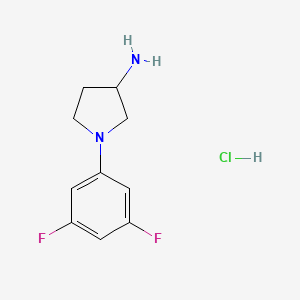

![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)
